molecular formula C11H10N2O3 B1416621 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1015845-77-8

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1416621
M. Wt: 218.21 g/mol
InChI Key: GETIPSHEOZTBRP-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy group attached .


Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” are not available, similar compounds are often synthesized through Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Molecular Structure and Synthesis

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been a focus in the field of chemistry for their unique molecular structures and synthesis methods. Studies have explored the synthesis, molecular conformation, and hydrogen bonding of related pyrazole compounds, revealing complex hydrogen-bonded framework structures and intricate intermolecular interactions (Asma et al., 2018). These structures are crucial for understanding the compound's potential applications and interactions with other molecules.

Spectroscopic Analysis and Nonlinear Optical Properties

Research has delved into the spectroscopic evaluations and nonlinear optical properties of closely related pyrazole compounds. These studies combine experimental and theoretical approaches to understand the compound's behavior under different conditions and its potential applications in materials science (Ö. Tamer et al., 2015). The findings from such research can be pivotal in the development of new materials with specific optical characteristics.

Crystallography and X-Ray Analysis

Crystallographic analysis provides detailed insights into the molecular and structural characteristics of compounds. Research in this area has focused on understanding the crystal packing and molecular geometry of related pyrazole compounds, which is fundamental for the design and synthesis of new chemical entities with desired properties (Qing Wang et al., 2017). This knowledge is critical in fields such as pharmaceuticals and materials science, where molecular structure dictates a compound's function and utility.

Functionalization and Chemical Reactions

Studies have also explored the functionalization reactions of pyrazole compounds, investigating how different chemical groups can be introduced to modify the compound's properties and reactivity (İ. Yıldırım & F. Kandemirli, 2006). Understanding these reactions is essential for chemical synthesis and the development of new compounds with tailored functions.

Biological Activities and Applications

While the focus of your request is on non-drug-related aspects, it's worth noting that related research has investigated the biological activities of similar compounds, exploring their potential applications in various fields such as agriculture and biochemistry (Hao Liu et al., 2020). Such studies are indicative of the broader relevance and potential applications of these compounds in scientific research.

properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETIPSHEOZTBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654289
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1015845-77-8
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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